molecular formula C23H19BrN2O B11643362 1-[4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone

1-[4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone

Cat. No.: B11643362
M. Wt: 419.3 g/mol
InChI Key: RDWLYJYOGVCERH-UHFFFAOYSA-N
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Description

1-[4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a dihydrobenzodiazepine core. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of bromobenzene with acetic anhydride in the presence of aluminum trichloride as a catalyst. This reaction produces 4-bromoacetophenone, which is then further reacted with other reagents to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-[4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone is unique due to its dihydrobenzodiazepine core, which imparts specific pharmacological properties not found in simpler compounds. This structural complexity allows for more targeted interactions with biological receptors, enhancing its potential therapeutic effects.

Properties

Molecular Formula

C23H19BrN2O

Molecular Weight

419.3 g/mol

IUPAC Name

1-[4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzodiazepin-1-yl]ethanone

InChI

InChI=1S/C23H19BrN2O/c1-16(27)26-22-10-6-5-9-20(22)25-21(17-11-13-19(24)14-12-17)15-23(26)18-7-3-2-4-8-18/h2-14,23H,15H2,1H3

InChI Key

RDWLYJYOGVCERH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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